molecular formula C26H23NO6 B6583420 3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 883956-56-7

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide

Cat. No. B6583420
CAS RN: 883956-56-7
M. Wt: 445.5 g/mol
InChI Key: UTXNLQOMVJICJZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with three methoxy groups at positions 3, 4, and 5, and an amide group at position 1. The amide group is further substituted with a chromen-2-yl group, which is a bicyclic compound containing a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene and pyran rings would likely contribute to the compound’s rigidity and planarity, while the methoxy and amide groups could participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .

Scientific Research Applications

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide has been studied for its potential therapeutic applications. It has been found to act as an antagonist of the histamine H3 receptor, which is involved in the regulation of appetite, sleep, and cognition. In addition, this compound has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide is believed to act as an antagonist of the histamine H3 receptor by binding to the receptor and preventing it from being activated by histamine. In addition, this compound is thought to inhibit the enzyme acetylcholinesterase by preventing the breakdown of acetylcholine, thus increasing its concentration in the synaptic cleft.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that the compound may have a variety of effects, including an increase in appetite, improved sleep, enhanced cognitive function, and improved motor coordination. In addition, it has been suggested that this compound may have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide in laboratory experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. In addition, this compound is a relatively stable compound and is not easily degraded by light or heat. However, one limitation of using this compound in laboratory experiments is that it is not yet commercially available, making it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the study of 3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide. These include further research into its effects on the histamine H3 receptor, as well as its potential to inhibit the enzyme acetylcholinesterase. In addition, further studies could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, it would be beneficial to explore the potential of this compound as a drug candidate, as well as its potential for use in drug delivery systems.

Synthesis Methods

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide can be synthesized from 3-methylphenyl acetonitrile and 3,4,5-trimethoxybenzaldehyde using a two-step process. In the first step, the acetonitrile is reacted with the aldehyde in the presence of a catalyst such as sodium hydroxide, yielding the desired product with a yield of around 85%. In the second step, the product is reacted with an amine such as ethylenediamine to produce the desired this compound.

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-8-7-9-16(12-15)22-23(28)18-10-5-6-11-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXNLQOMVJICJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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